molecular formula C13H25NO3 B1289027 Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate CAS No. 509147-79-9

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate

Cat. No. B1289027
CAS RN: 509147-79-9
M. Wt: 243.34 g/mol
InChI Key: MQFWLBMPVPCNRM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its versatility and biological activity. The tert-butyl group attached to the piperidine nitrogen atom serves as a protecting group, commonly used in organic synthesis to protect the amine functionality during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by various functionalization reactions at other positions of the piperidine ring. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol . Similarly, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, involved nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR (1H & 13C), and mass spectrometry. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the molecule exhibits specific dihedral angles between the pyrimidine and phenyl rings .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and halogenation, as part of their synthesis. The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of the tert-butyl protecting group. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate involved a nucleophilic substitution reaction as a key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are determined by their molecular structure and functional groups. These properties include solubility, melting point, and stability, which are important for their application in the synthesis of pharmaceutical compounds. The compounds' biological activity, such as antibacterial and antifungal properties, has also been evaluated, with some derivatives showing moderate activity against various microorganisms .

Scientific Research Applications

Synthesis of Key Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative of Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate, is a crucial intermediate for Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, achieving a total yield of 20.2% (Wang et al., 2015).

Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment. This compound is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% through various synthetic steps (Kong et al., 2016).

Preparation of Novel Compounds

The preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a novel triple reuptake inhibitor with potential therapeutic applications, involves routes such as lipase-catalyzed kinetic resolution and asymmetric hydrogenation, demonstrating the compound's versatility in synthesizing optically active pharmaceutical intermediates (Yamashita et al., 2015).

X-Ray Studies

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate undergoes x-ray studies revealing its structure and molecular packing, crucial for understanding the compound's behavior in various applications, including pharmaceutical synthesis (Didierjean et al., 2004).

Anticorrosive Properties

Investigation into the anticorrosive behavior of novel compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl showcases the potential industrial applications of such derivatives in protecting metals from corrosion, thereby extending their lifespan in harsh chemical environments (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-8-5-11(6-9-14)7-10-16-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWLBMPVPCNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621266
Record name tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

509147-79-9
Record name 1,1-Dimethylethyl 4-(2-methoxyethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509147-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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